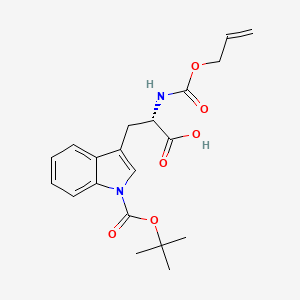
Aloc-Trp(Boc)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aloc-Trp(Boc)-OH is a derivative of tryptophan, an essential amino acid. The compound is characterized by the presence of an allyloxycarbonyl (Aloc) protecting group on the amino group and a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen. These protecting groups are commonly used in peptide synthesis to prevent unwanted side reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Aloc-Trp(Boc)-OH typically involves the protection of the amino and indole groups of tryptophan. The process begins with the protection of the amino group using the allyloxycarbonyl (Aloc) group. This is followed by the protection of the indole nitrogen with the tert-butoxycarbonyl (Boc) group. The reaction conditions often involve the use of base catalysts and organic solvents to facilitate the protection reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Aloc-Trp(Boc)-OH can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Aloc and Boc protecting groups under specific conditions.
Substitution Reactions: Introduction of different functional groups at the amino or indole positions.
Oxidation and Reduction Reactions: Modification of the indole ring or side chain.
Common Reagents and Conditions
Deprotection: Palladium catalysts for Aloc removal and acidic conditions for Boc removal.
Substitution: Nucleophilic reagents and appropriate solvents.
Oxidation/Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields free tryptophan, while substitution reactions can yield various tryptophan derivatives.
Applications De Recherche Scientifique
Aloc-Trp(Boc)-OH is widely used in scientific research, particularly in:
Peptide Synthesis: As a protected amino acid, it is used in the synthesis of peptides and proteins.
Medicinal Chemistry: It serves as a building block for the development of pharmaceuticals.
Biological Studies: Used in the study of protein structure and function.
Industrial Applications: Employed in the production of bioactive compounds and materials.
Mécanisme D'action
The mechanism of action of Aloc-Trp(Boc)-OH is primarily related to its role as a protected amino acid in peptide synthesis. The protecting groups prevent unwanted reactions during the synthesis process, ensuring the correct sequence and structure of the peptide. Upon deprotection, the free amino acid can participate in biological processes, interacting with molecular targets and pathways specific to tryptophan.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Trp(Boc)-OH: Another protected tryptophan derivative with a fluorenylmethyloxycarbonyl (Fmoc) group.
Cbz-Trp(Boc)-OH: Contains a benzyloxycarbonyl (Cbz) protecting group.
Boc-Trp-OH: Only the indole nitrogen is protected with a Boc group.
Uniqueness
Aloc-Trp(Boc)-OH is unique due to the combination of Aloc and Boc protecting groups, which provide specific advantages in peptide synthesis, such as selective deprotection and compatibility with various synthetic strategies.
Propriétés
Formule moléculaire |
C20H24N2O6 |
|---|---|
Poids moléculaire |
388.4 g/mol |
Nom IUPAC |
(2S)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(prop-2-enoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C20H24N2O6/c1-5-10-27-18(25)21-15(17(23)24)11-13-12-22(19(26)28-20(2,3)4)16-9-7-6-8-14(13)16/h5-9,12,15H,1,10-11H2,2-4H3,(H,21,25)(H,23,24)/t15-/m0/s1 |
Clé InChI |
IZNFKNASKVXMLX-HNNXBMFYSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C[C@@H](C(=O)O)NC(=O)OCC=C |
SMILES canonique |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)O)NC(=O)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrazolo[1,2-a]pyridazin-1-one,3-amino-5,6,7,8-tetrahydro-](/img/structure/B13490508.png)
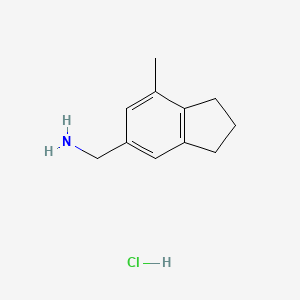
![7-(2,2,2-Trifluoroacetyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13490523.png)
![2-[5-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13490532.png)
![1-(6-Oxa-2,9-diazaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B13490546.png)
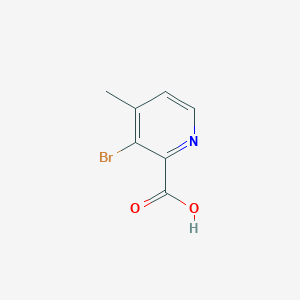
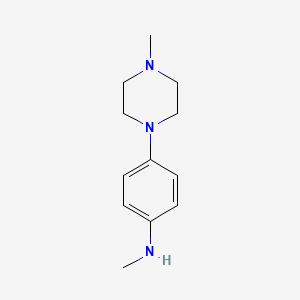

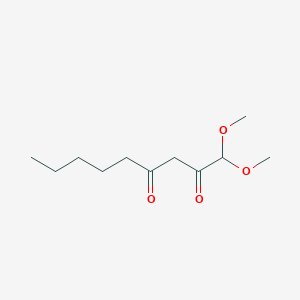
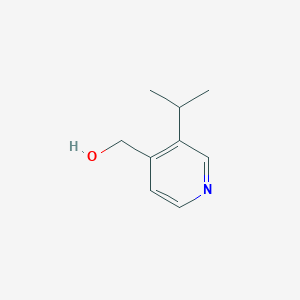
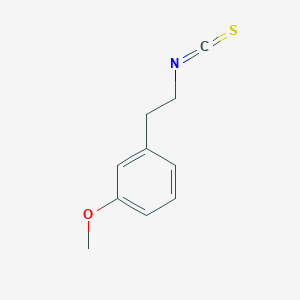
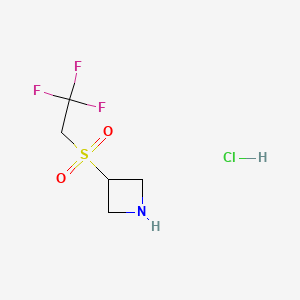
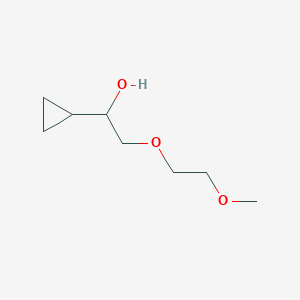
![1-amino-3-[(benzyloxy)methyl]-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride, Mixture of diastereomers](/img/structure/B13490603.png)
